(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide
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Overview
Description
(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties
Preparation Methods
The synthesis of (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide typically involves a multi-step process. One common method includes the following steps :
Formation of the benzo[d]thiazole core: The starting material, 2-aminothiophenol, undergoes cyclization with bromoacetic acid to form 6-bromobenzo[d]thiazol-2(3H)-one.
Allylation: The 6-bromobenzo[d]thiazol-2(3H)-one is then allylated using allyl bromide in the presence of a base such as potassium carbonate.
Formation of the imine: The allylated product is reacted with 4-cyanobenzaldehyde under acidic conditions to form the imine (Schiff base).
Final product formation: The imine is then reduced to form the final product, this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The bromine atom in the benzo[d]thiazole ring can be substituted with nucleophiles such as amines or thiols, forming new derivatives with potentially different biological activities.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.
Scientific Research Applications
(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide has several scientific research applications, including :
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of various cancer cell lines.
Medicine: The compound’s antibacterial and antifungal properties make it a candidate for the development of new antimicrobial agents.
Industry: It can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide involves its interaction with specific molecular targets and pathways . In cancer cells, it is believed to inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death). The compound may also interact with bacterial cell membranes, disrupting their integrity and leading to cell death.
Comparison with Similar Compounds
(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide can be compared with other benzo[d]thiazole derivatives, such as :
6-bromobenzo[d]thiazol-2(3H)-one: A precursor in the synthesis of the target compound, known for its antibacterial properties.
3-allyl-6-bromo-1,3-benzothiazol-2(3H)-one: Another derivative with potential anticancer activity.
1-(6-bromobenzo[d]thiazol-2-yl)hydrazine: A compound with similar structural features, used in the synthesis of various heterocyclic compounds.
Properties
IUPAC Name |
N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-cyanobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3OS/c1-2-9-22-15-8-7-14(19)10-16(15)24-18(22)21-17(23)13-5-3-12(11-20)4-6-13/h2-8,10H,1,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STLBQDNHOAIRGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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